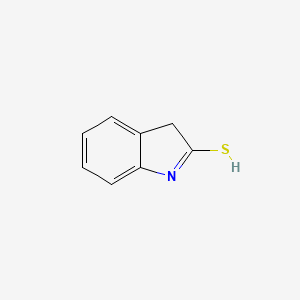
3H-indole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-indole-2-thiol, also known as CID-103, is a fully human immunoglobulin G1 anti-cluster of differentiation 38 monoclonal antibody. This compound is designed to recognize a unique epitope on the cluster of differentiation 38 molecule, which is expressed on the surface of various malignant cells. CID-103 has shown promising preclinical data, demonstrating enhanced activity against a broad array of malignancies and a better safety profile compared to other anti-cluster of differentiation 38 monoclonal antibodies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CID-103 involves recombinant DNA technology to produce the monoclonal antibody in mammalian cell lines. The process includes the following steps:
Gene Cloning: The genes encoding the heavy and light chains of the antibody are cloned into expression vectors.
Transfection: These vectors are introduced into mammalian cells, such as Chinese hamster ovary cells, using transfection methods like electroporation.
Expression: The transfected cells are cultured in bioreactors under controlled conditions to express the antibody.
Purification: The antibody is purified from the culture medium using techniques like protein A affinity chromatography, ion exchange chromatography, and size exclusion chromatography.
Industrial Production Methods
In an industrial setting, the production of CID-103 is scaled up using large bioreactors. The process involves:
Cell Line Development: Stable cell lines are developed to ensure consistent antibody production.
Upstream Processing: Large-scale bioreactors are used to culture the cells and produce the antibody.
Downstream Processing: The antibody is purified using a series of chromatography steps to achieve high purity and yield.
Formulation: The purified antibody is formulated into a stable pharmaceutical product for clinical use.
化学反应分析
Types of Reactions
CID-103 primarily undergoes binding reactions with its target, the cluster of differentiation 38 molecule. This binding can trigger various downstream effects, including:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits immune cells to kill the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the lysis of target cells.
Common Reagents and Conditions
The primary reagent involved in the reactions of CID-103 is the cluster of differentiation 38 molecule on the surface of target cells. The binding conditions are physiological, typically occurring in the bloodstream or within tissues where the target cells reside.
Major Products Formed
The major products formed from the reactions of CID-103 are the lysed target cells and immune complexes resulting from the activation of immune effector functions.
科学研究应用
CID-103 has several scientific research applications, including:
Cancer Therapy: CID-103 is being investigated for its potential to treat various cancers, particularly multiple myeloma and other hematological malignancies.
Immunotherapy: The compound is used in research to explore new immunotherapeutic strategies for targeting malignant cells.
Biological Studies: CID-103 serves as a tool to study the role of the cluster of differentiation 38 molecule in cell signaling and immune responses.
Drug Development: The compound is part of ongoing research to develop new therapeutic agents with improved efficacy and safety profiles.
作用机制
CID-103 exerts its effects by binding to a unique epitope on the cluster of differentiation 38 molecule. This binding triggers several immune-mediated mechanisms, including:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits natural killer cells and other immune cells to kill the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the formation of membrane attack complexes that lyse the target cells.
Direct Apoptosis Induction: In some cases, the binding of CID-103 to the cluster of differentiation 38 molecule can directly induce apoptosis in the target cells.
相似化合物的比较
CID-103 is compared with other anti-cluster of differentiation 38 monoclonal antibodies, such as daratumumab and isatuximab. The unique aspects of CID-103 include:
Enhanced Activity: CID-103 has shown stronger activity against cluster of differentiation 38-expressing malignant cells in preclinical studies.
Improved Safety Profile: CID-103 demonstrates a better safety profile compared to other anti-cluster of differentiation 38 monoclonal antibodies, reducing certain safety issues observed with existing treatments.
List of Similar Compounds
Daratumumab: Another anti-cluster of differentiation 38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-cluster of differentiation 38 monoclonal antibody with similar applications in cancer therapy.
属性
IUPAC Name |
3H-indole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJWTYFTQNHSEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2N=C1S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
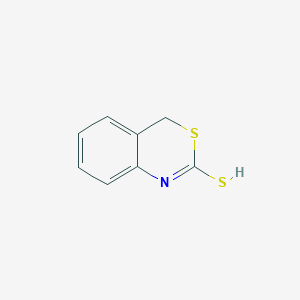
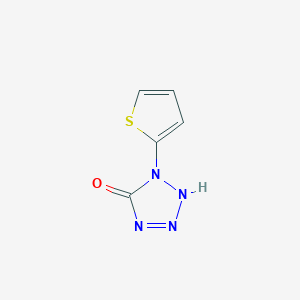
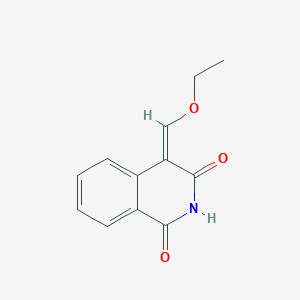
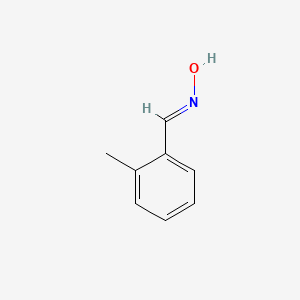
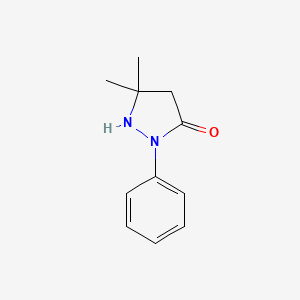
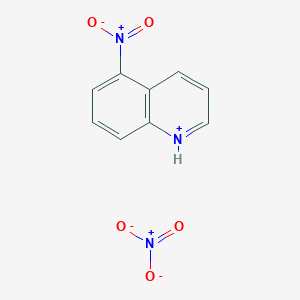

![[3-Phenyl-2-(phenylsulfanyl)prop-2-EN-1-YL]benzene](/img/structure/B7778638.png)
![Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B7778642.png)
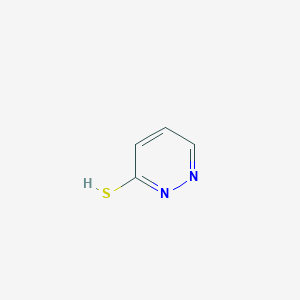
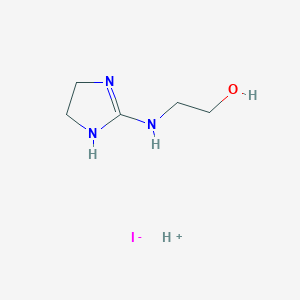
![1-[(1,2-Benzothiazol-3-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778656.png)
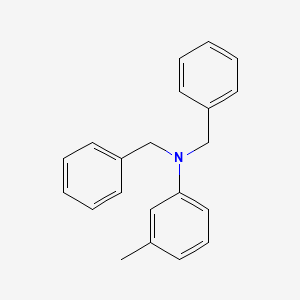
![1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778673.png)
